molecular formula C7H2BrF3INO2 B1522750 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene CAS No. 1187385-82-5

1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1522750
CAS No.: 1187385-82-5
M. Wt: 395.9 g/mol
InChI Key: VKMQPFOZIBWBPJ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene (CAS 1187385-82-5) is a high-purity (95%) aromatic compound engineered for advanced chemical synthesis . Its strategic multi-halogenation with bromine and iodine, combined with strong electron-withdrawing nitro and trifluoromethyl groups, makes it a versatile and valuable synthetic building block . This compound is primarily used in pharmaceutical and agrochemical research for constructing complex molecular architectures. The presence of distinct halogen sites allows for selective cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the sequential introduction of new functional groups . The trifluoromethyl group is particularly prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, which are critical properties in the development of new active ingredients . Researchers also utilize this compound in materials science to create novel polymers and specialty chemicals, where its structure can contribute to enhanced thermal stability and chemical resistance . This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3INO2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMQPFOZIBWBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675355
Record name 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
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Molecular Weight

395.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-82-5
Record name 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with significant interest in medicinal chemistry and biological research. Its unique structure, featuring multiple halogen and nitro substituents, suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C₇H₃BrF₃I
  • Molecular Weight : 350.902 g/mol
  • CAS Number : 640280-28-0
  • Density : 2.2 ± 0.1 g/cm³
  • Boiling Point : Approximately 262.2 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit notable antimicrobial properties. For instance, studies have shown that bromine and iodine substitutions can enhance the antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the nitro group is also linked to increased antimicrobial activity, likely due to its ability to interfere with bacterial DNA replication.

Anticancer Potential

This compound has shown promise in preliminary anticancer studies. The compound's structure suggests potential activity against various cancer cell lines, including breast and lung cancer cells. For example, related compounds have demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range against human cancer cell lines .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial effects of several halogenated compounds, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of approximately 0.5 μg/mL against E. coli, indicating strong antibacterial activity .
  • Cytotoxicity Assay : In vitro assays conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation significantly, with IC₅₀ values ranging from 10 to 20 μM . This suggests a potential mechanism of action involving apoptosis induction in cancer cells.

Data Tables

PropertyValue
Molecular FormulaC₇H₃BrF₃I
Molecular Weight350.902 g/mol
Density2.2 ± 0.1 g/cm³
Boiling Point262.2 °C
Antibacterial MIC (E. coli)0.5 μg/mL
Cytotoxicity IC₅₀ (Breast Cancer)10–20 μM

Comparison with Similar Compounds

1-Bromo-4-iodo-2-(trifluoromethyl)benzene (CAS 364-11-4)

  • Structure : Lacks the nitro group at position 4.
  • Applications : Likely used in cross-coupling reactions due to the presence of iodine, a preferred leaving group in Suzuki-Miyaura couplings.

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS 1345472-21-0)

  • Structure : Replaces the nitro group (position 5) with fluorine.
  • Impact : Fluorine’s electronegativity enhances stability but reduces susceptibility to reduction compared to nitro groups.
  • Applications : Suitable for fluorinated building blocks in drug discovery .

Nitro-Substituted Analogues

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)

  • Structure : Features a trifluoromethoxy group instead of trifluoromethyl at position 2 and nitro at position 3.
  • Impact : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃, altering electronic properties and reaction pathways.
  • Molecular Weight : 411.9 g/mol .

1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9)

  • Structure : Lacks iodine at position 4.
  • Impact : Reduced steric hindrance and lower molecular weight (296.0 g/mol) may enhance solubility in organic solvents .
  • Applications : Commonly employed as a derivatization reagent in chromatographic analysis of amines .

Functional Group Variants

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)

  • Structure : Substitutes nitro (position 5) with methoxy (-OCH₃) and adds fluorine.
  • Impact: Methoxy groups act as electron donors, opposing the electron-withdrawing effects of -CF₃ and altering regioselectivity in reactions .

Data Tables for Comparative Analysis

Table 1: Substituent Positions and Molecular Properties

Compound Name CAS Substituents (Positions) Molecular Weight (g/mol) Key Applications
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene 1187385-82-5 Br (1), I (4), NO₂ (5), CF₃ (2) 396.0 (calculated) Pharmaceutical intermediates
1-Bromo-4-iodo-2-(trifluoromethyl)benzene 364-11-4 Br (1), I (4), CF₃ (2) 349.9 (calculated) Cross-coupling reactions
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene 1345472-21-0 Br (1), F (5), I (2), CF₃ (4) 369.0 (calculated) Fluorinated drug analogs
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 2366994-47-8 Br (1), I (2), NO₂ (3), OCF₃ (5) 411.9 Specialty synthesis

Preparation Methods

The introduction of iodine, particularly at the 4-position relative to the nitro and trifluoromethyl groups, is achieved by:

  • Using transition metal catalysts (e.g., palladium-based catalysts) in the presence of mild to strong bases.
  • The catalytic system facilitates the substitution of a hydrogen or halogen atom by iodine.
  • The iodination step is often carried out after bromination to avoid competitive halogenation.
Nitration

Nitration is generally performed on the trifluoromethyl-substituted aromatic ring prior to halogenation steps. Typical nitration involves:

  • Use of mixed acid systems (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration.
  • The nitro group is introduced at the desired position (usually para or meta to trifluoromethyl) depending on directing effects.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nitration HNO3/H2SO4, controlled temp 1-nitro-3-(trifluoromethyl)benzene Selective nitration on trifluoromethylbenzene
2 Bromination 1,3-dibromo-5,5-dimethylhydantoin, H2SO4, DCM, 35°C 1-bromo-3-nitro-5-(trifluoromethyl)benzene Selective monobromination
3 Iodination Pd catalyst, base, suitable solvent 1-bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene Transition metal-catalyzed iodination

Detailed Research Findings and Data

  • Bromination Selectivity and Yield: The use of DBDMH in sulfuric acid and dichloromethane provides high regioselectivity and yields (~70-80%) of the brominated intermediate without significant polybromination or degradation of the trifluoromethyl or nitro groups.

  • Iodination Conditions: Iodination via palladium-catalyzed cross-coupling or direct electrophilic substitution is sensitive to reaction conditions. The presence of a strong base and polar solvents enhances the substitution efficiency at the desired position.

  • Purification: Crystallization from toluene or other suitable solvents is used to purify intermediates and the final product, ensuring high purity for further synthetic applications.

Additional Notes on Alternative Methods

  • Some literature reports nucleophilic aromatic substitution reactions on fluoronitrotrifluoromethylbenzenes to introduce other substituents, but these are less relevant for direct preparation of the bromo-iodo compound.

  • Direct halogen exchange or halogen dance reactions are generally avoided due to complexity and low selectivity.

Summary Table of Key Parameters

Parameter Details
Brominating agent 1,3-Dibromo-5,5-dimethylhydantoin
Acid catalyst Concentrated sulfuric acid
Solvent Dichloromethane (inert solvent)
Bromination temperature 25–40°C (optimal ~35°C)
Iodination catalyst Palladium-based catalysts (e.g., Pd(0), PdCl2)
Base for iodination Mild to strong bases (e.g., K2CO3, NaOH)
Nitration conditions Mixed acid nitration under controlled temperature
Purification method Crystallization from toluene or similar solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene

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